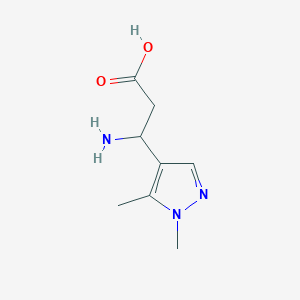
3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound that belongs to the class of amino acids, which are organic compounds containing both an amino group (-NH2) and a carboxyl group (-COOH). The presence of the pyrazole ring, a five-membered heterocyclic structure with two nitrogen atoms, makes this compound particularly interesting for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents that are environmentally friendly and cost-effective are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxyl group can produce alcohols .
Scientific Research Applications
3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with various molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, making it a versatile ligand for binding to enzymes and receptors. The amino and carboxyl groups can also form ionic bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(1H-pyrazol-4-yl)propanoic acid: Lacks the methyl groups on the pyrazole ring.
3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid: Has a different substitution pattern on the pyrazole ring.
3-amino-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid: The amino group is positioned differently on the pyrazole ring.
Uniqueness
The presence of the 1,5-dimethyl substitution on the pyrazole ring in 3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(4-10-11(5)2)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13) |
InChI Key |
VCOWBRWHEXEQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















